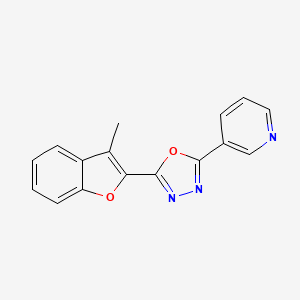

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-10-12-6-2-3-7-13(12)20-14(10)16-19-18-15(21-16)11-5-4-8-17-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLTXUQTRBSDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzofuran-2-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of oxadiazole derivatives, including 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole. Research indicates that compounds with similar structures exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The effectiveness of these compounds is often evaluated using methods like disc diffusion assays, where the zone of inhibition serves as a measure of antimicrobial efficacy.

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 18 |

| This compound | C. albicans | 12 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study on related oxadiazole derivatives showed promising results in inhibiting cancer cell lines such as MDA-MB-231 (breast cancer) and others . The mechanism of action often involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies.

| Compound | Cancer Cell Line | Apoptosis Induction (%) |

|---|---|---|

| This compound | MDA-MB-231 | 51.2 |

| Similar Oxadiazole Derivative | MDA-MB-231 | 40.5 |

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis of novel oxadiazole derivatives has shown that these compounds can enhance the efficiency and stability of electronic devices .

Photophysical Properties

The photophysical characteristics of oxadiazoles allow for their use in sensors and imaging applications. The fluorescence properties of these compounds can be utilized in detecting various biological molecules or environmental pollutants.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against various pathogens. The study revealed that certain structural modifications led to enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Screening

A comprehensive screening was conducted on a library of oxadiazole derivatives to evaluate their cytotoxicity against multiple cancer cell lines. The study highlighted that specific substitutions on the oxadiazole ring significantly increased apoptotic rates in cancer cells . This emphasizes the importance of structure–activity relationships in drug design.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Pyridine Substituent Position

- 5-(Pyridin-4-yl)-1,3,4-oxadiazole exhibits antimicrobial activity (IC50 = 1.18 µM), but its potency is lower than chlorophenyl-substituted analogs . The pyridin-3-yl group in the target compound may offer improved binding due to the nitrogen atom’s spatial orientation, which could enhance interactions with biological targets like kinase enzymes or DNA .

- N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine demonstrates notable anticancer activity against leukemia (IC50 = 0.275 µM), suggesting that the pyridin-3-yl group contributes to selective cytotoxicity .

Benzofuran vs. Phenyl Substituents

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (IC50 = 0.275 µM, anticancer) highlights the efficacy of halogenated phenyl groups . In contrast, the benzofuran moiety in the target compound introduces fused aromaticity and methyl substitution, which may enhance metabolic stability and target affinity compared to simple phenyl rings .

Oxadiazole Ring Modifications

- 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid lacks the benzofuran group but contains a propanoic acid chain, resulting in distinct solubility and anti-inflammatory properties . The absence of a carboxylic acid group in the target compound may reduce gastrointestinal side effects, a common issue with acidic anti-inflammatory agents .

Table 1: Anticancer and Antimicrobial Activities of Selected Oxadiazole Derivatives

*Percentage inhibition at 20 mg/kg, comparable to indomethacin (64.3%).

Key Observations:

Pyridine Position Matters : Pyridin-3-yl derivatives (e.g., ) show superior anticancer activity compared to pyridin-4-yl analogs (e.g., ), suggesting the target compound’s pyridin-3-yl group may enhance potency.

Benzofuran Advantage : Benzofuran-containing compounds (e.g., ) are hypothesized to exhibit better CNS penetration and metabolic stability than phenyl-substituted analogs due to increased lipophilicity and rigidity.

Synergistic Effects : The combination of benzofuran and pyridin-3-yl groups in the target compound could synergize to improve target binding and selectivity, though specific activity data for this compound remains unexplored in the provided evidence.

Unique Features of 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

- Structural Uniqueness : The simultaneous presence of a methylbenzofuran ring and pyridin-3-yl group distinguishes it from other oxadiazoles. This combination is absent in compounds like 5-(pyridin-4-yl)-1,3,4-oxadiazole or halogenated phenyl derivatives .

- Potential Multifunctionality: The benzofuran moiety may confer antioxidant or anti-inflammatory properties, while the pyridin-3-yl group could direct anticancer activity, as seen in similar compounds .

Biological Activity

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a unique combination of a 3-methylbenzofuran moiety and a pyridine group attached to an oxadiazole ring. This structural configuration is significant as it may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles often exhibit promising antibacterial and antifungal properties. For instance, studies on related compounds have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | TBD |

| 5-(substituted phenyl)-1,3,4-oxadiazole derivatives | Antifungal | Candida albicans |

Case Study: A study conducted on oxadiazole derivatives demonstrated that modifications to the oxadiazole ring could significantly enhance antibacterial efficacy. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis .

Antifungal Activity

In a study evaluating the antifungal properties of various oxadiazole compounds against wood-degrading fungi, it was noted that certain derivatives exhibited substantial inhibition at higher concentrations (1000 ppm) . This suggests potential applications in agricultural settings for protecting wood products.

| Compound | Inhibition % at 1000 ppm | Target Fungi |

|---|---|---|

| 2-(Benzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | 23.0% | Poria placenta |

| 2-(Benzofuran-2-yl)-5-(substituted)-1,3,4-oxadiazole | Varies | Coniophora puteana |

Mechanistic Insights

The presence of nitrogen atoms in both the pyridinyl and oxadiazole rings suggests potential chelating properties. This characteristic may contribute to the compound's ability to interact with metal ions or other biological targets, enhancing its therapeutic profile .

Molecular Docking Studies: Recent computational studies have employed molecular docking techniques to evaluate the binding affinity of related oxadiazole compounds to various enzymes and receptors. For example, benzofuran-based oxadiazoles showed promising binding affinities against the HCV NS5B polymerase enzyme .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate good metabolic stability and bioavailability profiles for similar oxadiazole derivatives .

Q & A

Q. What are the optimized synthetic routes for 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting from benzofuran and pyridine precursors. Key steps include cyclization to form the oxadiazole core, followed by coupling reactions. For example:

- Cyclization : Use hydrazine derivatives with carboxylic acids or esters under reflux in ethanol or DMF, catalyzed by phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

- Purification : Column chromatography with petroleum ether/ethyl acetate (3:2) is effective for isolating the compound .

- Yield optimization : Adjust reaction time (6–12 hours) and temperature (80–100°C), and employ inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to distinguish protons in the benzofuran (δ 6.8–7.5 ppm), pyridine (δ 8.1–8.9 ppm), and oxadiazole (δ 6.2–6.5 ppm) moieties. Coupling constants (e.g., J = 2–5 Hz) confirm substituent positions .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 320.0924) and isotopic patterns .

- Melting point : Confirm purity (expected range: 138–200°C, depending on substituents) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Key modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) on the benzofuran or pyridine rings to enhance binding to targets like poly(ADP-ribose) polymerase (PARP) or fungal enzymes .

- Bioisosteric replacements : Substitute the oxadiazole with triazoles or thiadiazoles to improve metabolic stability .

- Data-driven design : Compare IC₅₀ values of derivatives (e.g., 5g: IC₅₀ = 2.1 µM against Sclerotinia sclerotiorum) to identify pharmacophores .

Q. What strategies resolve contradictions between crystallographic data and computational docking models?

- X-ray crystallography : Refine structures using SHELXL to resolve ambiguities in bond lengths/angles (e.g., oxadiazole C–N bond: 1.28–1.32 Å) .

- Molecular docking : Use AutoDock Vina with flexible side chains to account for protein conformational changes. Validate docking poses by overlaying with crystallographic data (RMSD < 2.0 Å) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. How should bioactivity assays be designed to evaluate antifungal or herbicidal potential?

- Fungicidal assays : Test against Sclerotinia sclerotiorum at 50 µg/mL in potato dextrose agar. Measure inhibition zones and compare to controls (e.g., penthiopyrad) .

- Herbicidal screening : Apply compounds to Amaranthus retroflexus seedlings at 100 ppm. Monitor chlorophyll bleaching over 14 days .

- Enzymatic assays : Quantify PARP inhibition using NAD⁺ depletion assays with recombinant human PARP1 .

Q. What methodologies address low solubility or bioavailability in preclinical studies?

- Prodrug design : Synthesize ester or amide derivatives (e.g., methyl carboxylates) to enhance membrane permeability .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .

- LogP optimization : Adjust substituents to achieve LogP = 2–4 (e.g., replace -CH₃ with -OCH₃) .

Methodological Considerations

Q. How can reaction intermediates be monitored in real time?

Q. What computational tools predict synthetic feasibility and regioselectivity?

- Retrosynthesis : Apply AiZynthFinder with CASPyrus to prioritize routes with >80% predicted success .

- DFT calculations : Use Gaussian16 to calculate activation energies (ΔG‡) for competing pathways (e.g., 5- vs. 2-substituted oxadiazoles) .

Data Interpretation and Validation

Q. How are NMR splitting patterns analyzed to confirm regiochemistry?

Q. What statistical methods reconcile discrepancies in bioactivity data across studies?

- ANOVA : Compare IC₅₀ values from triplicate experiments (p < 0.05 significance threshold) .

- QSAR modeling : Use Random Forest regression (R² > 0.7) to identify outliers in datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.